鸢尾花黄素

描述

科学研究应用

鸢尾黄酮具有广泛的科学研究应用:

化学: 用作研究黄酮化学和反应的模型化合物。

生物学: 研究其在细胞过程和信号通路中的作用。

医学: 探索其在治疗癌症、糖尿病和神经退行性疾病等疾病方面的潜在治疗效果。

工业: 用于开发天然保健品和补充剂

作用机制

鸢尾黄酮通过各种分子靶点和途径发挥其作用:

抗炎: 抑制促炎细胞因子和酶(如诱导型一氧化氮合酶 (iNOS))的产生。

抗肿瘤: 通过调节MAPK途径等信号通路,诱导癌细胞凋亡。

抗糖尿病: 抑制α-葡萄糖苷酶,从而降低血糖水平 .

类似化合物:

- 大黄素甲醚

- 反式白藜芦醇

- 5,7,4’-三羟基-6,3’,5’-三甲氧基异黄酮

- 6-羟基生物查尔酮A

- 鸢尾素S

- 松脂醇

- 异鸢尾锗烷

- 鸢尾酮B

独特性: 鸢尾黄酮由于其在黄酮骨架上的特定取代模式而独一无二,这赋予其独特的药理特性。 其高受体结合能力和多种生物活性使其成为各种科学和医疗应用中宝贵的化合物 .

生化分析

Biochemical Properties

Irisflorentin interacts with several enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to inhibit P-glycoprotein, a protein encoded by the multidrug resistance protein 1 (MDR1), which plays a crucial role in multidrug resistance to cancer cells .

Cellular Effects

Irisflorentin has been found to possess anti-inflammatory, antitumor, antidiabetic, central nervous system, and estrogenic activities . It can suppress the inflammatory response induced by MRSA or a synthetic mimic of bacterial lipoprotein (Pam3CSK4) . Irisflorentin treatment enhances the ability of macrophages to phagocytose bacteria, likely through up-regulating the expression of phagocytic receptors SR-A1 and FcγR2a .

Molecular Mechanism

Irisflorentin exerts its effects at the molecular level through various mechanisms. For instance, it markedly decreases the Pam3CSK4-induced activation of ERK, JNK, or p38 MAPK pathways in macrophages . This suggests that Irisflorentin may serve as a promising compound for the therapy of bacterial infection, particularly those caused by antibiotic-resistant bacteria, such as MRSA .

Dosage Effects in Animal Models

It has been shown to improve dopaminergic neuron degeneration, food-sensing behavior, and lifespan in a 6-hydroxydopamine-induced Caenorhabditis elegans model .

Metabolic Pathways

The metabolic pathways of Irisflorentin include oxidation, demethylation, and glucuronidation . M10, identified as 6,7-dihydroxy-5,3’,4’,5’-tetramethoxy isoflavone, was the most abundant metabolite in all tested species .

Subcellular Localization

It has been shown to prevent α-synuclein accumulation in the transgenic Caenorhabditis elegans model , suggesting that it may interact with cellular components involved in protein aggregation.

准备方法

合成路线和反应条件: 鸢尾黄酮可以通过各种提取和纯化技术从射干根中分离出来。 最常用的方法是使用甲醇或乙醇等溶剂进行提取,然后使用色谱技术进行纯化 .

工业生产方法: 鸢尾黄酮的工业生产通常涉及从植物来源进行大规模提取。 先进的技术,如高效液相色谱 (HPLC) 被用来确保高纯度和产量 .

化学反应分析

反应类型: 鸢尾黄酮经历几种类型的化学反应,包括:

氧化: 该反应可以通过过氧化氢或高锰酸钾等试剂促进。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 各种亲核试剂可用于取代黄酮结构上的官能团.

常用试剂和条件:

氧化: 过氧化氢在酸性或碱性介质中。

还原: 硼氢化钠在甲醇或乙醇中。

取代: 在催化剂存在下,卤化物或胺等亲核试剂.

主要产物: 这些反应产生的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以导致醌的形成,而还原可以产生醇 .

相似化合物的比较

- Rhapontigenin

- Trans-resveratrol

- 5,7,4’-Trihydroxy-6,3’,5’-trimethoxy-isoflavone

- 6-Hydroxybiochannin A

- Iridin S

- Pinoresinol

- Isoiridogermanal

- Iristectorene B

Uniqueness: Irisflorentin is unique due to its specific substitution pattern on the flavonoid skeleton, which imparts distinct pharmacological properties. Its high receptor-binding capacity and diverse bioactivities make it a valuable compound for various scientific and medical applications .

属性

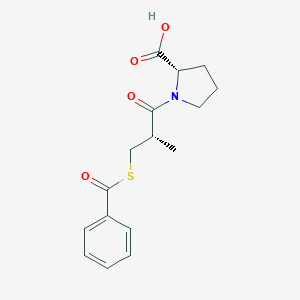

IUPAC Name |

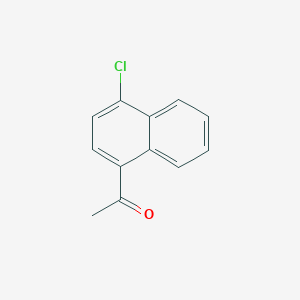

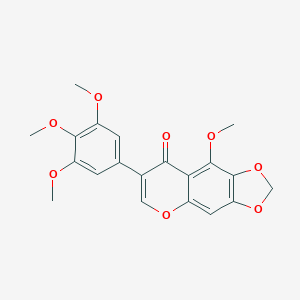

9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISXUTCDCPHJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194575 | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-73-1 | |

| Record name | Irisflorentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisflorentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B31230.png)